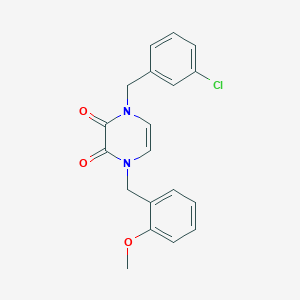

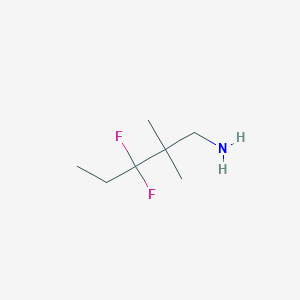

![molecular formula C23H20N6O2S B2893619 N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207000-15-4](/img/structure/B2893619.png)

N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from simple precursors. The process often involves the formation of a carbon-carbon bond, functional group interconversions, and the protection of certain functional groups .Physical And Chemical Properties Analysis

This includes studying properties like density, boiling point, melting point, solubility, and spectral properties .Aplicaciones Científicas De Investigación

Photoinduced Di-pi-methane Rearrangement

Research by Dura and Paquette (2006) explored the photoinduced di-pi-methane rearrangement of similar compounds, highlighting a process for accomplishing ring contraction in bridgehead sultams. This study emphasizes the chemical transformation capabilities of such compounds under specific conditions (Dura & Paquette, 2006).

Lewis Acid Mediated Condensation Reaction

The work of Díaz-Gavilán et al. (2006) examined the Lewis acid mediated condensation reaction with pyrimidine bases, using related compounds. Their study provides insights into optimal conditions for such reactions and the resulting product ratios, contributing to our understanding of chemical reactions in synthetic organic chemistry (Díaz-Gavilán et al., 2006).

Imaging Brain Peripheral Benzodiazepine Receptors

In a 2008 study, Briard et al. developed 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) using similar aryloxyanilides. This research is significant for neuroimaging and understanding brain function and disorders (Briard et al., 2008).

Cyclisation and Rearrangement

Harcourt, Taylor, and Waigh (1978) investigated the cyclisation and rearrangement of methoxybenzylamino-acetonitriles, which are structurally related. Their research contributes to the field of heterocyclic chemistry, particularly in the synthesis of complex cyclic structures (Harcourt, Taylor, & Waigh, 1978).

Synthesis of N-substituted Sulfonamides

Rehman et al. (2011) focused on the synthesis of N-substituted sulfonamides, a category to which the compound belongs. Their research provides valuable information on the synthetic routes and potential biological applications of such compounds (Rehman et al., 2011).

Diastereoselective Staudinger Reaction

Brown et al. (1998) demonstrated the use of a diastereoselective Staudinger reaction in synthesizing key precursors for semi-synthesis of taxanes, using structurally similar compounds. This study is pivotal in the field of pharmaceutical chemistry (Brown et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-31-18-9-7-17(8-10-18)19-13-20-22-25-26-23(28(22)11-12-29(20)27-19)32-15-21(30)24-14-16-5-3-2-4-6-16/h2-12,19-20,22,25,27H,13-15H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHOGMKMRVXNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

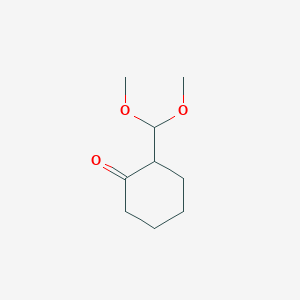

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

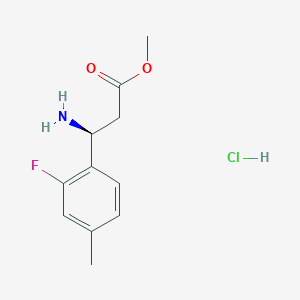

![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

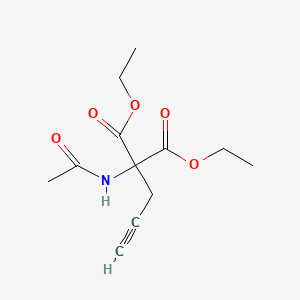

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)

![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)

![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)